(1-methyl-1H-1,2,4-triazol-5-yl)methanol
Overview
Description
(1-Methyl-1H-1,2,4-triazol-5-yl)methanol is an organic compound with the molecular formula C4H7N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-triazole derivatives have been reported to act as aromatase inhibitors . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.
Mode of Action
In the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the Cytochrome P450 (CYP-450) enzyme, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby reducing the production of estrogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reaction: One method to synthesize (1-methyl-1H-1,2,4-triazol-5-yl)methanol involves the cyclization of methyl cyclopropane dicarboxylate with formylhydrazine, followed by hydrogenation.
Reaction with Halomethanol: Another method involves the reaction of triazole with halomethanol to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1-Methyl-1H-1,2,4-triazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-Methyl-1H-1,2,4-triazol-5-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-1,2,4-triazol-3-yl)methanol: This compound is structurally similar but differs in the position of the methyl group on the triazole ring.
(2-Methyl-2H-1,2,4-triazol-3-yl)methanol: Another similar compound with a different substitution pattern on the triazole ring.
Uniqueness
(1-Methyl-1H-1,2,4-triazol-5-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications, as it can provide distinct properties and functionalities compared to its analogs .
Properties
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-4(2-8)5-3-6-7/h3,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAQZVSGXQVIEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454123 | |
Record name | (1-methyl-1H-1,2,4-triazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91616-36-3 | |
Record name | (1-methyl-1H-1,2,4-triazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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